molecular formula C16H14ClN3O2 B5417210 N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B5417210
M. Wt: 315.75 g/mol
InChI Key: WRIKJVWEYQJHDF-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides It is characterized by the presence of a chloropyridine moiety and a phenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with a suitable pyrrolidine derivative. One common method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, to facilitate the Michael addition amidation reaction . The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82%.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
  • 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide

Comparison: N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a chloropyridine moiety and a phenyl group on a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may have different substituents or functional groups, leading to variations in their reactivity and biological activity .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-12-6-7-14(18-9-12)19-16(22)11-8-15(21)20(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIKJVWEYQJHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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